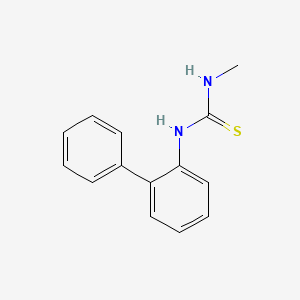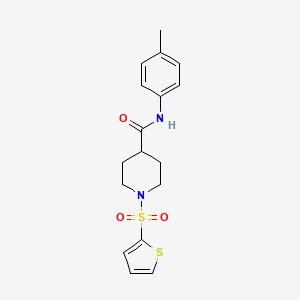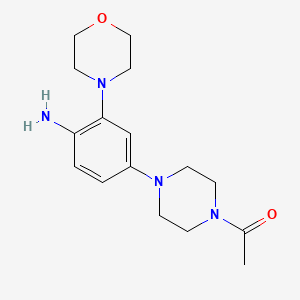![molecular formula C18H16N4O2 B5110208 N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, also known as DAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in cell growth and proliferation. Specifically, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the activity of tyrosine kinases, which are implicated in cancer cell growth and proliferation. N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is implicated in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, protection against oxidative stress and inflammation in neurons, and antimicrobial activity against various bacterial and fungal strains. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity and side effects. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research involving N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, including the development of new cancer therapies, neuroprotective agents, and antimicrobial agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, as well as to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the potential applications of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in other fields of research, such as material science and nanotechnology, should also be explored.
Métodos De Síntesis
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-aminobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10(23)22-13-5-2-11(3-6-13)17-14-7-4-12(20)8-16(14)24-18(21)15(17)9-19/h2-8,17H,20-21H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXANBMLBHEYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5282868 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)

![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)


![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)